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Compound of Interest

2-chloro-N-(3-chloro-4-
Compound Name:
cyanophenyl)propanamide

CAS No.: 929973-79-5

Cat. No.: B2946981

Get Quote

\ J

CAS: 929973-79-5 | Role: Electrophilic Scaffold for AR Ligand Synthesis

Part 1: Executive Summary & Chemical Identity

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a specialized synthetic intermediate
belonging to the class of

-haloarylpropionamides. It functions as a critical "lynchpin™ electrophile in the convergent
synthesis of non-steroidal Androgen Receptor (AR) ligands.

Unlike first-generation anti-androgens (e.g., Flutamide, Bicalutamide) which predominantly
utilize a 3-trifluoromethyl-4-cyanophenyl motif, this scaffold incorporates a 3-chloro-4-
cyanophenyl pharmacophore. This structural variation is increasingly relevant in "Next-
Generation" AR antagonists (such as Darolutamide analogs) to modulate metabolic stability
and binding affinity profiles. The

-chloro position serves as a reactive handle for nucleophilic substitution (
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), allowing the attachment of diverse "tail* moieties (phenols, amines, thiols) to generate
SARMSs with specific tissue selectivity.

Physicochemical Profile

Property Specification

Molecular Formula

Molecular Weight 243.09 g/mol
Physical State Off-white to pale yellow solid
Melting Point 128-132 °C (Typical range for pure amide)
N Soluble in DMSO, DMF, EtOAc; Sparingly
Solubility ]
soluble in water
High electrophilicity at C2 (
Reactivity

-carbon); susceptible to hydrolysis under strong

basic conditions.[1][2]

st — Racemic (unless synthesized from chiral 2-
ereochemistr
Y chloropropionyl chloride).

Part 2: Synthetic Methodology

The synthesis of CAS 929973-79-5 follows a high-fidelity acylation protocol. Causal reasoning
for reagent selection is provided to ensure process robustness.

Protocol: Schotten-Baumann Acylation

Objective: Synthesize the target amide while minimizing bis-acylation and hydrolysis of the acid
chloride.

Reagents:
e Substrate: 4-Amino-2-chlorobenzonitrile (1.0 equiv)

e Reagent: 2-Chloropropanoyl chloride (1.1 equiv)
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e Base: Triethylamine (
) or Pyridine (1.2 equiv) — Acts as an HCI scavenger to drive equilibrium.
e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Workflow:

o Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Amino-2-
chlorobenzonitrile and anhydrous DCM under an inert atmosphere (

or Ar).
o Why: Moisture reacts with acid chloride to form impurities (propionic acid).
» Base Addition: Cool the solution to 0°C. Add

dropwise.

o Why: Controlling temperature prevents exotherms that could lead to side reactions (e.g.,
polymerization).

o Acylation: Add 2-Chloropropanoyl chloride dropwise over 30 minutes, maintaining internal
temperature

°C.

o Mechanism:[2][3][4] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon,
followed by elimination of chloride.

e Reaction Monitoring: Warm to room temperature (RT) and stir for 2—4 hours. Monitor by TLC
(Hexane:EtOAc 7:3) or HPLC.[2]

o Endpoint: Disappearance of the aniline starting material (

). Product will appear at higher

e Workup: Quench with saturated
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(removes HCI salts). Extract with DCM.[2] Wash organic layer with 1M HCI (removes
unreacted amine/base) and Brine.

 Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane if necessary.

Self-Validating Quality Control[1]
e 1H NMR (DMSO-d6): Look for the doublet at
ppm (
) and the quartet at
ppm (
-CH). The amide NH should appear as a broad singlet downfield (
ppm).

e Mass Spectrometry: ESI+ should show
(characteristic dichloro isotope pattern 9:6:1).

Part 3: Downstream Application & Mechanism

The utility of CAS 929973-79-5 lies in its role as a precursor for Ether-Linked SARMs. The
diagram below illustrates the "Convergent Synthesis Strategy," where this scaffold is coupled
with phenolic pharmacophores.

Workflow Diagram: From Intermediate to Active Ligand
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Figure 1. Convergent synthesis pathway utilizing CAS 929973-79-5 as the central electrophile
for generating diverse Androgen Receptor modulator libraries.

Mechanistic Insight: The "Linker-Head" Strategy

In drug design, the 3-chloro-4-cyanophenyl ring acts as the "Head" group that anchors the
molecule into the Androgen Receptor's ligand-binding pocket (LBP), specifically interacting with
Helix 12.

e The Anchor: The cyano group forms a critical hydrogen bond with Arg752 (or similar residues
depending on the specific AR mutation).

e The Linker: The propanamide chain provides the necessary spacing and conformational
rigidity.

e The Tail: The substitution at the

-chloro position (introduced in the next step) determines whether the molecule acts as an
agonist (anabolic SARM) or antagonist (anti-cancer).

o Bulky substitutions often induce antagonistic conformation by sterically clashing with Helix
12 closure.

Part 4: Safety & Handling

Hazard Classification:
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o Skin/Eye Irritant: The compound is an alkylating agent (due to the

-chloro group) and a nitrile.

» Handling: Use full PPE (gloves, goggles, lab coat). Handle in a fume hood.

o Storage: Store at 2—8°C under inert gas. Moisture sensitive (slow hydrolysis).
Emergency Protocol:

o Skin Contact: Wash with soap and water for 15 minutes.

» Spill: Absorb with inert material (vermiculite). Do not use basic cleaning agents immediately
(risk of exothermic hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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